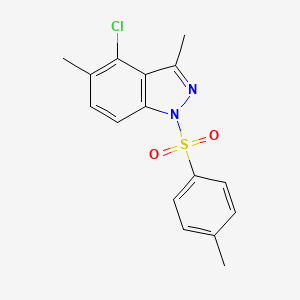

![molecular formula C20H20N2O3 B2671112 3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898455-35-1](/img/structure/B2671112.png)

3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

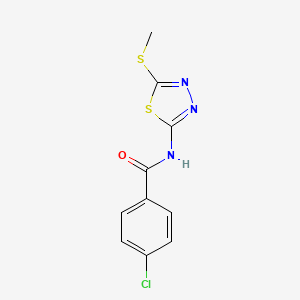

The compound “3-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide” is related to Ofloxacin , a second-generation fluoroquinolone antibiotic . It’s often used as a topical treatment for ocular and otic infections .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It’s related to Ofloxacin, which has the IUPAC name 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid .Chemical Reactions Analysis

Like other fluoroquinolones, Ofloxacin inhibits DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Ofloxacin prevents bacteria from reproducing, which helps to eliminate the infection .Physical And Chemical Properties Analysis

Ofloxacin has a melting point of 250-257°C (dec.) . It is slightly soluble in water, DMSO, methanol, chloroform, and is soluble in 1M NaOH (50 mg/mL) . It appears as an off-white crystal powder .Applications De Recherche Scientifique

Oxidative Synthesis and Applications

Y. Amano and S. Nishiyama (2006) discussed the oxidative synthesis of azacyclic derivatives through the nitrenium ion, using a hypervalent iodine species generated electrochemically. This method elaborates efficient synthetic methodologies for azacyclic derivatives, which could serve as intermediates for complex bioactive substances, demonstrating the compound's potential in synthesizing biologically active molecules (Amano & Nishiyama, 2006).

Molecular Structure and Antioxidant Activity

S. Demir et al. (2015) analyzed a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, exploring its molecular structure and antioxidant activity . This work utilized X-ray diffraction and DFT calculations, indicating the compound's relevance in structural chemistry and potential antioxidant properties (Demir et al., 2015).

Synthesis of Cyclic Dipeptidyl Ureas

M. Sañudo et al. (2006) contributed to the synthesis of cyclic dipeptidyl ureas , introducing a new class of pseudopeptidic triazines. This research demonstrates the potential of such compounds in peptide and medicinal chemistry, providing a basis for further exploration of similar compounds in drug development (Sañudo et al., 2006).

Synthesis and Antimicrobial Activity

B. Priya et al. (2006) synthesized a new class of benzamide derivatives, evaluating their efficacy as antimicrobials . This research showcases the importance of benzamide derivatives in developing new antimicrobial agents, potentially including compounds with structures similar to the one you're interested in (Priya et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-17-6-2-4-15(12-17)20(24)21-16-10-13-5-3-9-22-18(23)8-7-14(11-16)19(13)22/h2,4,6,10-12H,3,5,7-9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRWCSYQGKIFAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2671030.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2671033.png)

methanone](/img/structure/B2671040.png)

![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)